(2-Cyclopentyl-1,3-oxazol-4-yl)methanol
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Overview
Description
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol is a chemical compound with the molecular formula C₉H₁₃NO₂ It features a cyclopentyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors One common method includes the reaction of cyclopentanone with an amino alcohol, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The hydrogen atoms on the cyclopentyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentyl-1,3-oxazol-4-yl)carboxylic acid.
Reduction: (2-Cyclopentyl-1,3-oxazoline-4-yl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopentyl-1,3-oxazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-Cyclopentyl-1,3-oxazoline-4-yl)methanol: Reduced form of the oxazole ring.
(2-Cyclopentyl-1,3-oxazol-4-yl)amine: Amine group instead of a methanol group.
Uniqueness
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its structure also allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N1O1, with a molecular weight of 151.19 g/mol. The compound features a cyclopentyl group attached to an oxazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₁O₁ |
Molecular Weight | 151.19 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
Antioxidant Activity
Research indicates that compounds containing oxazole rings exhibit antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of this compound. Preliminary data suggests it may possess moderate antioxidant activity compared to standard antioxidants.
Antimicrobial Activity
Studies have shown that oxazole derivatives can exhibit antimicrobial effects. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases. Some oxazole derivatives have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Further studies are needed to confirm the anti-inflammatory properties of this compound.
Case Studies and Research Findings
- Antioxidant Evaluation : A study evaluated various oxazole derivatives for their antioxidant activity using the DPPH method. Results indicated that while some derivatives showed promising activity, this compound's specific performance was not highlighted but suggested potential for further investigation .
- Antimicrobial Screening : In a broader screening of oxazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives exhibited varying degrees of activity. Although direct studies on this compound are sparse, the structural similarities suggest it may also possess antimicrobial properties .
- Anti-inflammatory Mechanisms : Research into related compounds has shown that certain oxazoles can inhibit NF-kB signaling pathways, leading to reduced inflammation markers in vitro. This suggests a pathway through which this compound could exert similar effects .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2-cyclopentyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h6-7,11H,1-5H2 |
InChI Key |
UIXDMUVSFBFRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CO2)CO |
Origin of Product |
United States |
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